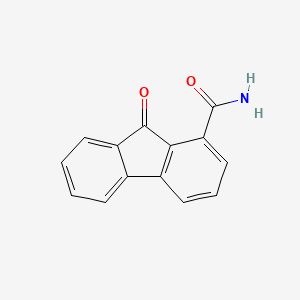

9-Oxo-9H-fluorene-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9NO2 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

9-oxofluorene-1-carboxamide |

InChI |

InChI=1S/C14H9NO2/c15-14(17)11-7-3-6-9-8-4-1-2-5-10(8)13(16)12(9)11/h1-7H,(H2,15,17) |

InChI Key |

SMDKURVJWYOXSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 9-Oxo-9H-fluorene-1-carboxamide

The synthesis of this compound and its N-substituted derivatives typically originates from its corresponding carboxylic acid precursor. This multi-step process is foundational for accessing the core carboxamide scaffold, which serves as a platform for further chemical exploration.

The most common and established route to synthesize this compound involves a two-step procedure starting from 9-Oxo-9H-fluorene-1-carboxylic acid.

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl derivative, most commonly the acyl chloride. This is typically achieved by reacting 9-Oxo-9H-fluorene-1-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) chemicalbook.com. This activation step is crucial as it transforms the relatively unreactive hydroxyl group of the carboxylic acid into a good leaving group (chloride), facilitating the subsequent reaction.

Amidation: The resulting 9-oxo-9H-fluorene-1-carbonyl chloride is then reacted with an appropriate amine source to form the carboxamide bond.

To produce the primary, unsubstituted this compound, the acyl chloride is treated with ammonium (B1175870) hydroxide (B78521) chemicalbook.com.

For the synthesis of N-substituted derivatives, the acyl chloride is coupled with a primary or secondary amine. For example, N-aryl-9-oxo-9H-fluorene-1-carboxamides are prepared by coupling the acyl chloride with a substituted aniline (B41778) in the presence of a base, such as sodium hydride (NaH) or triethylamine (B128534) (NEt₃), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) nih.govgoogleapis.com.

This fundamental coupling reaction provides a versatile method for creating a large library of derivatives by simply varying the amine component used in the second step.

Modern synthetic chemistry places a strong emphasis on the efficiency, safety, and environmental impact of chemical processes. The optimization of the synthesis of fluorenone carboxamides has moved beyond simple yield improvement to incorporate principles of green chemistry.

Research into related multi-step syntheses has highlighted the benefits of flow chemistry and automated optimization. whiterose.ac.uk These advanced techniques offer significant advantages over traditional batch processing:

Enhanced Safety and Control: Continuous flow reactors allow for the use of high temperatures and pressures with greater control and safety due to the small reaction volumes. whiterose.ac.uk

Increased Efficiency: Automated systems, potentially using Bayesian optimization algorithms, can rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to identify the optimal parameters for maximizing yield and purity in a minimal number of experiments. whiterose.ac.uk

Green Solvents: The selection of environmentally benign solvents is a key aspect of green chemistry. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a greener alternative to traditional solvents like THF or dichloromethane, have been successfully used in related multi-step syntheses. whiterose.ac.uk

Furthermore, green protocols have been developed for reactions involving the precursor, 9-oxo-9H-fluorene-1-carboxylic acid, in the synthesis of metal complexes, indicating a broader trend towards sustainable practices in the chemistry of fluorenone derivatives. epa.govresearchgate.net

Derivatization Strategies of this compound Scaffold

The this compound scaffold is a versatile platform for chemical modification. Derivatization can be targeted at three main positions: the fluorene (B118485) ring system, the carboxamide nitrogen, and the core ketone group, leading to a wide array of analogues.

Structure-activity relationship (SAR) studies have explored the impact of adding substituents to the aromatic fluorene ring system. Research has shown that while many modifications to the ring are not well-tolerated and can lead to a decrease in biological activity, specific positions are amenable to substitution. nih.gov

Notably, the introduction of small functional groups at the 7-position of the 9-oxo-9H-fluorene ring resulted in compounds with significantly improved potency in cancer cell lines. nih.gov For instance, compound 5a (substituent not specified in abstract) was found to be approximately five times more potent than the unsubstituted lead compound. nih.gov

Table 1: Effect of 7-Position Substitution on Cytotoxic Activity

| Compound | Substitution at 7-Position | EC₅₀ (µM) vs. T47D, HCT116, SNU398 cells |

|---|---|---|

| 5a | Methoxy | 0.15-0.29 nih.gov |

| 5b | (Not specified) | Active in tubulin inhibition assay nih.gov |

| 5c | Azido (B1232118) | Potent analogue nih.gov |

Data sourced from a study on the structure-activity relationships of the 9-oxo-9H-fluorene ring. nih.gov

The carboxamide group is a prime target for derivatization, with numerous N-substituted analogues having been synthesized to explore their chemical and biological properties. nih.govgoogleapis.com This is readily achieved by using different primary or secondary amines during the amidation of the 9-oxo-9H-fluorene-1-carbonyl chloride precursor.

An extensive SAR study was initiated from the lead compound N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide. nih.gov This involved the synthesis and evaluation of a wide range of N-aryl carboxamides. The goal was to improve properties such as aqueous solubility while maintaining biological activity. This work led to the identification of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s ) as a compound that retained potent, sub-micromolar activity and had enhanced solubility. nih.gov

Modifications are not limited to aryl groups. The synthesis of related fluorenone-4-carboxamides has demonstrated the introduction of other functional chains, such as the N-[2-(2-hydroxyethoxy)-ethyl] group, which can improve solubility and other physicochemical properties. ontosight.aisemanticscholar.org

Table 2: Examples of Carboxamide Moiety Modifications

| Parent Scaffold | Amine Used for Synthesis | Resulting Compound Name |

|---|---|---|

| 9-Oxo-9H-fluorene-1-carbonyl chloride | 2-Methylaniline | N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide nih.gov |

| 9-Oxo-9H-fluorene-1-carbonyl chloride | 2-(1H-Pyrazol-1-yl)-aniline | N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide nih.govgoogleapis.com |

| 9-Oxo-9H-fluorene-1-carbonyl chloride | 2-(1H-Pyrrol-1-yl)-aniline | N-(2-(1H-pyrrolo-1-yl)-phenyl)-9-oxo-9H-fluorene-1-carboxamide googleapis.com |

| 9-Fluorenone-4-carbonyl chloride | 2-Aminoethanol | N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide semanticscholar.org |

Beyond substitutions on a constant scaffold, research has also involved the synthesis of analogues where the core 9-fluorenone (B1672902) structure is altered. These modifications assess the importance of the fluorenone moiety itself for activity. Examples include:

9H-Fluorene analogues: Where the ketone at the 9-position is reduced to a methylene (B1212753) (CH₂) group. The resulting 9H-fluorene analogue was found to be about twofold less active than the parent 9-oxo-9H-fluorene compound. nih.gov

Dibenzothiophene (B1670422) analogues: Where the ketone group is replaced by a sulfur atom. This analogue was also found to be about twofold less active. nih.gov

The synthesis of related isomers, such as 9-Oxo-9H-fluorene-4-carboxamide, and their subsequent derivatization has also been a fruitful area of research. For example, N-octadecyl-9-oxo-9H-fluorene-4-carboxamide has been used as a starting material to create new functionalized five- and six-membered heterocyclic derivatives, demonstrating the utility of the fluorenone carboxamide core in building more complex molecular architectures. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 9-Oxo-9H-fluorene-1-carboxamide, providing unambiguous evidence of its atomic framework. In the discovery of novel apoptosis inducers based on this scaffold, such as N-aryl-9-oxo-9H-fluorene-1-carboxamides, NMR is critical for verifying the structure of synthesized analogues. nih.gov For instance, the structure-activity relationship (SAR) studies that identified potent derivatives like N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide relied heavily on NMR for characterization. nih.gov

While specific spectral data for the parent compound is not detailed in the provided results, a typical analysis would involve both ¹H and ¹³C NMR. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the fluorenone core and the protons of the primary amide group (-CONH₂). The chemical shifts and coupling constants of the seven aromatic protons would be complex due to their distinct chemical environments. The two amide protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement this by showing signals for all 14 carbon atoms, including the characteristic carbonyl carbons of the ketone (C9) and the amide group, which would resonate at lower fields. Chemical suppliers confirm the availability of NMR data for the characterization of this compound. bldpharm.com

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons (7H) |

| ¹H | 5.0 - 8.0 (broad) | Amide protons (-NH₂) (2H) |

| ¹³C | ~193 | Ketone Carbonyl (C=O) at C9 |

| ¹³C | ~168 | Amide Carbonyl (C=O) |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and probing the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. For related N-substituted derivatives, MS is a standard characterization tool. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺·) corresponding to its molecular weight (223.22 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxamide group or parts of it. For instance, the loss of ·NH₂ (m/z = 16) or the entire ·CONH₂ group (m/z = 44) would lead to significant fragment ions.

Advanced techniques like tandem mass spectrometry (GC-MS-MS) are used for quantifying related compounds like 9-oxo-9H-fluorene-1-carboxylic acid in complex matrices. semanticscholar.org This method uses multiple reaction monitoring (MRM) for high sensitivity and specificity, a technique that could be readily adapted for the analysis of the carboxamide. semanticscholar.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 223 | [C₁₄H₉NO₂]⁺· | Molecular Ion (M⁺·) |

| 207 | [C₁₄H₉O]⁺ | Loss of ·NH₂ |

| 179 | [C₁₃H₇O]⁺ | Loss of ·CONH₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The IR spectrum provides clear signatures for the key structural features. The most prominent bands would be the stretching vibrations of the ketone and amide carbonyl (C=O) groups, which are expected in the region of 1650-1720 cm⁻¹. The N-H stretching of the primary amide would typically appear as two bands in the 3100-3500 cm⁻¹ range.

FTIR analysis has been used to identify metabolites in the degradation of related fluorene (B118485) compounds, showing characteristic peaks for aromatic C=C stretching (around 1610 cm⁻¹) and C-H bending. researchgate.net These general absorbances would also be present in the spectrum of this compound.

Raman spectroscopy offers complementary information, particularly for the non-polar bonds of the aromatic system. sioc-journal.cn Studies on fluorene-based oligomers show that Raman is a powerful tool to probe the π-conjugation and structure of the backbone. sioc-journal.cnresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100 - 3500 | N-H stretch | Primary Amide (-CONH₂) |

| ~1710 | C=O stretch | Ketone |

| ~1670 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |

| ~1610 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For compounds like 9-oxo-9H-fluorene-1-carboxamides, which have been investigated as apoptosis inducers, understanding the three-dimensional structure is crucial for elucidating their mechanism of action. The planarity of the fluorenone system and the orientation of the carboxamide substituent would be key features determined by this technique. The primary amide group is capable of forming robust hydrogen-bonding networks, which would dictate the crystal packing arrangement. While a specific crystal structure for the parent this compound is not available in the cited results, the technique's utility for this class of compounds is well-established.

Chromatographic Techniques in Purity and Structural Analysis (e.g., HPLC, LC-MS, UPLC, GC-MS)

A variety of chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the compound and for its preparative separation. bldpharm.com Reverse-phase (RP) HPLC methods, often using a C18 column with a mobile phase of acetonitrile (B52724) and water (with acid modifiers like formic acid for MS compatibility), are commonly employed. sielc.comsielc.com Ultra-High-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution. bldpharm.comsielc.comsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry, making it a powerful tool for identification and quantification. bldpharm.combiorxiv.org It is used to confirm the presence of the target compound in complex mixtures and to analyze its metabolites. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique, particularly for analyzing volatile derivatives or degradation products. semanticscholar.orgresearchgate.net For related non-volatile acids, a derivatization step is often required to convert them into more volatile esters before analysis. semanticscholar.org The analysis of 9-oxo-9H-fluorene-1-carboxylic acid in atmospheric aerosols has been performed using GC-MS-MS after a solid-phase extraction (SPE) cleanup, demonstrating a highly sensitive and specific analytical workflow. semanticscholar.org

Table 4: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Typical Application | Stationary Phase | Mobile Phase / Carrier Gas |

|---|---|---|---|

| HPLC / UPLC | Purity assessment, preparative separation | Reverse Phase (e.g., C18) | Acetonitrile / Water with Formic or Phosphoric Acid sielc.comsielc.com |

| LC-MS | Identification in mixtures, metabolic studies | Reverse Phase (e.g., C18) | Acetonitrile / Water with 0.1% Formic Acid bldpharm.combiorxiv.org |

| GC-MS | Analysis of metabolites and related compounds | Fused silica (B1680970) capillary column (e.g., SPB™-1) semanticscholar.org | Helium semanticscholar.org |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For fluorenone derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to determine molecular geometry and analyze frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, correlating with the molecule's reactivity and electronic properties. researchgate.net

Studies on the related compound, 9-fluorenone-1-carboxylic acid, have utilized DFT and its time-dependent extension (TD-DFT) to explore its electronic and geometric structures. researchgate.net These calculations help in understanding the relative energies of different electronic states and interpreting experimental data, such as UV-Vis absorption spectra. For instance, analysis of the frontier orbitals for various dipolar fluorenone derivatives has shown that the first singlet excited state is typically of a π–π* character. acs.org Such computational analyses are fundamental in predicting the compound's photophysical behavior and reactivity. acs.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is crucial for understanding potential mechanisms of action and for drug discovery.

In a notable study, derivatives of 9-Oxo-9H-fluorene-1-carboxamide were investigated as potential inhibitors of the Edema Factor (EF) toxin from Bacillus anthracis. nih.gov Molecular docking was used to predict how these compounds would bind to the active site of the toxin and to guide the design of new derivatives with improved potency and solubility. nih.gov For the lead compound, 3-[(9-oxo-9H-fluorene-1-carbonyl)-amino]-benzoic acid, docking simulations suggested that the fluorenone ring was a critical component for activity, likely due to its size and planarity, overlaying the position of the purine (B94841) ring of the natural substrate, ATP. nih.gov These simulations are instrumental in visualizing ligand-target interactions and identifying key binding motifs.

Conformational Analysis using Molecular Modelling Techniques

Conformational analysis involves studying the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. Understanding the conformational preferences of a molecule is essential as its biological activity is often dependent on its three-dimensional shape.

For a series of related 9-fluorenon-4-carboxamides, conformational analysis was performed using molecular modelling techniques to evaluate their geometry. This type of analysis is critical for designing analogues, such as those of the antiviral drug tilorone, where the spatial relationship between the planar fluorenone core and the carboxamide side chain dictates the interaction with biological targets like DNA or specific proteins. The removal of the carbonyl group on the fluorenone ring, for example, introduces an additional rotatable bond, which can impact the molecule's conformational freedom and, consequently, its binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. Computational approaches in SAR are vital for systematically modifying a lead compound to enhance its efficacy and other pharmacological properties.

Extensive SAR studies have been conducted on N-aryl-9-oxo-9H-fluorene-1-carboxamides, which were identified as a novel class of apoptosis inducers. nih.gov An initial high-throughput screening identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as a lead compound with sub-micromolar potency in several cancer cell lines. nih.gov Subsequent computational and synthetic efforts focused on modifying two key areas: the carboxamide group and the fluorenone ring.

Carboxamide Group Modifications: SAR studies on the N-aryl portion of the carboxamide led to the identification of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, a derivative with improved aqueous solubility that retained potent activity. nih.gov

Fluorenone Ring Modifications: Modifications to the core 9-oxo-9H-fluorene ring were also explored. It was found that most changes were not well-tolerated, underscoring the importance of the fluorenone scaffold for activity. nih.gov However, substitutions at the 7-position of the ring led to compounds with significantly improved potency, although this also appeared to shift the mechanism of action towards tubulin inhibition. nih.gov

These SAR studies, combining computational design with experimental validation, provide a clear roadmap for optimizing the anticancer properties of this chemical series.

Reactivity and Mechanistic Investigations

Chemical Transformations and Reaction Pathways

The chemical transformations of 9-oxo-9H-fluorene-1-carboxamide and its derivatives are diverse, involving reactions of the carboxamide group, the ketone, and the aromatic system.

The amide linkage is a key site for chemical modification. For instance, N-aryl-9-oxo-9H-fluorene-1-carboxamides can be synthesized through the condensation of 9-oxo-9H-fluorene-1-carboxylic acid with various anilines. This reaction is fundamental in creating libraries of derivatives for structure-activity relationship (SAR) studies. One such study identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as a novel inducer of apoptosis. ontosight.ai Further SAR studies on the carboxamide group led to the identification of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, which demonstrated improved aqueous solubility while retaining potent activity in caspase activation and cell growth inhibition assays. ontosight.ainih.gov

The synthesis of related compounds, such as 3-(9-Oxo-9H-fluorene-1-carboxamido)benzoic acid, is proposed to occur via the condensation of 9-oxo-9H-fluorene-1-carboxylic acid with 3-aminobenzoic acid, highlighting the utility of the parent carboxylic acid in forming various amide derivatives. ontosight.ai

The fluorenone core itself is a hub of reactivity. The ketone group can be reduced to a hydroxyl group, and the aromatic rings can undergo substitution reactions. smolecule.com For example, dinitro derivatives of 9H-fluorene-4-carboxamide can undergo reduction of the nitro groups to amines. While not directly involving the 1-carboxamide (B11826670), these reactions showcase the potential for modifying the fluorene (B118485) framework.

In biological systems, the related compound 9-oxo-9H-fluorene-1-carboxylic acid is an intermediate in the metabolic biodegradation of fluoranthene (B47539) by certain fungi. researchgate.net This suggests that hydrolysis of the carboxamide to the corresponding carboxylic acid could be a significant metabolic pathway for this compound.

The table below summarizes key chemical transformations involving the this compound scaffold.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Amide Synthesis | 9-Oxo-9H-fluorene-1-carboxylic acid, Anilines | N-Aryl-9-oxo-9H-fluorene-1-carboxamides | ontosight.ai |

| Amide Synthesis | 9-Oxo-9H-fluorene-1-carboxylic acid, 3-Aminobenzoic acid | 3-(9-Oxo-9H-fluorene-1-carboxamido)benzoic acid | ontosight.ai |

| Nitro Group Reduction | Suitable reducing conditions | Amino-9-oxo-9H-fluorene-carboxamides | |

| Hydrolysis (Proposed) | Enzymatic or chemical hydrolysis | 9-Oxo-9H-fluorene-1-carboxylic acid | researchgate.net |

Photochemical Reactions and Carbene Intermediates

The photochemistry of fluorene derivatives is a well-explored area, with the potential for generating reactive intermediates such as radicals and carbenes. While specific studies on the photochemistry of this compound are limited, the behavior of related compounds provides significant insights.

The fluorenone core is known for its photochemical properties. cymitquimica.com Irradiation of fluorenol derivatives, for example, can lead to competing homolytic and heterolytic cleavage of the C-O bond at the 9-position, generating radical and carbocation intermediates, respectively. scispace.com This suggests that the 9-oxo group in this compound could influence excited-state reactivity.

A significant area of fluorene photochemistry is the generation of carbene intermediates. One approach involves the photochemical activation of a diazirine-functionalized fluorenone derivative. Irradiation of 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl-9-oxo-9H-fluorene-2-carboxylate generates a highly reactive carbene. This carbene is capable of insertion into a variety of chemical bonds, demonstrating a powerful method for surface modification. cymitquimica.com

Another method for generating carbene intermediates involves the low-energy blue light-induced photochemical reaction of α-biaryldiazoacetates. This process, which proceeds without the need for catalysts, bases, or oxidants, leads to the formation of fluorenes through an intramolecular carbene insertion. researchgate.net This highlights a potential synthetic route to functionalized fluorene cores that could be adapted for carboxamide derivatives.

Furthermore, the combination of light activation with N-heterocyclic carbene (NHC) organocatalysis has been shown to enable photochemical transformations of substrates at the carboxylic acid oxidation level, such as in acid fluorides. nih.gov This suggests that the carboxamide group might be manipulated under specific photochemical conditions in the presence of a suitable catalyst.

The table below outlines methods for generating carbene intermediates from fluorene derivatives, which could be conceptually applied to this compound.

| Precursor Type | Method | Intermediate | Application | Reference |

| Diazirine-functionalized fluorenone | Photochemical activation | Carbene | Surface modification | cymitquimica.com |

| α-Biaryldiazoacetate | Blue light-induced photochemistry | Carbene | Synthesis of fluorenes | researchgate.net |

| Acid fluoride (B91410) with NHC | UVA light irradiation | Photoenol | Synthesis of isochroman-1-ones | nih.gov |

Electrochemical Properties and Redox Behavior

The electrochemical properties and redox behavior of this compound are primarily associated with the fluorenone core and can be influenced by substituents on the aromatic rings.

The ketone (oxo) group at the 9-position is a key redox-active site. The parent compound, 9-oxo-9H-fluorenecarboxylic acid, is noted to have the potential to participate in redox reactions due to this oxo group. ontosight.ai This suggests that this compound would exhibit similar behavior, likely undergoing reduction at the ketone to form the corresponding alcohol.

In contrast, the introduction of redox-active substituents can dominate the electrochemical properties. For example, in 9H-Fluorene-4-carboxamide, 2,7-dinitro-9-oxo-, the nitro groups are expected to undergo redox reactions, generating reactive intermediates. This implies that if the aromatic ring of this compound were to be functionalized with such groups, their redox behavior would be a prominent feature.

The potential for this compound and its derivatives to be used in materials with specific electronic properties has been noted, which is intrinsically linked to their redox characteristics. ontosight.ai

The following table summarizes the key aspects of the redox behavior of the this compound scaffold and related compounds.

| Redox-Active Center | Type of Reaction | Product/Intermediate | Reference |

| 9-Oxo group | Reduction | 9-Hydroxy-fluorene derivative | ontosight.ai |

| Nitro substituents (on related compounds) | Reduction | Amino derivatives, Reactive intermediates | |

| Fluorene core (in specific complexes) | No activity observed | - | researchgate.net |

Coordination Chemistry and Metal Complexation of 9 Oxo 9h Fluorene 1 Carboxamide Derivatives

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. Derivatives of 9-Oxo-9H-fluorene-1-carboxamide have emerged as versatile ligands, capable of forming stable complexes with various transition metals. The unique structural features of these ligands, incorporating the rigid fluorenone backbone along with carboxamide and other functional groups, allow for diverse coordination modes and the synthesis of complexes with interesting properties.

Biological Activity and Molecular Mechanisms of Action

Apoptosis Induction Mechanisms

Derivatives of 9-Oxo-9H-fluorene-1-carboxamide have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target in cancer therapy.

N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was discovered as a novel apoptosis inducer through high-throughput screening. nih.gov This compound demonstrated sub-micromolar potency in both caspase induction and growth inhibition in various human cancer cell lines, including breast (T47D), colon (HCT116), and hepatocellular carcinoma (SNU398). nih.gov Further studies revealed that it arrests the cell cycle in the G2/M phase, subsequently leading to apoptosis. nih.gov Structure-activity relationship (SAR) studies led to the development of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, a derivative with improved aqueous solubility that retained potent caspase activation and cell growth inhibition. nih.gov

The induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway. For instance, some indole-based chalcone (B49325) derivatives, which share structural similarities, have been shown to decrease the mitochondrial membrane potential and activate caspase-3 in a concentration-dependent manner. tandfonline.com The activation of the caspase cascade is a hallmark of apoptosis, and substituted N-aryl-9-oxo-9H-fluorene-1-carboxamides have been specifically identified as potent activators of this cascade. googleapis.com

DNA Binding and Cleavage Studies

The interaction with DNA is another significant mechanism through which this compound derivatives exert their biological effects. Metal complexes of ligands derived from 9-Oxo-9H-fluorene-1-carboxylic acid have been shown to effectively cleave pBR322 plasmid DNA, as observed in gel electrophoresis studies. researchgate.netepa.gov This DNA cleavage capability is a crucial aspect of their anticancer activity.

The mode of interaction with DNA is believed to be intercalation, where the planar fluorenone structure inserts itself between the base pairs of the DNA double helix. semanticscholar.org This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. The inhibition of cancer cell growth by these compounds has been visually confirmed using DAPI staining and fluorescence imaging, which highlights nuclear changes associated with apoptosis. researchgate.netepa.gov

Enzyme Inhibition Studies (e.g., Tubulin Inhibition, Topoisomerase I Inhibition)

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Derivatives of this compound have been investigated for their ability to inhibit various enzymes involved in cell proliferation and survival.

Notably, certain substituted 9-oxo-9H-fluorene-1-carboxamides have demonstrated activity in tubulin inhibition assays. nih.govsigmaaldrich.com Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Interestingly, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring not only improved the anticancer potency but also conferred tubulin inhibitory activity, suggesting a potential shift in the mechanism of action compared to the parent compound. nih.govsigmaaldrich.com

Furthermore, some fused uracil-containing heterocycles inspired by the fluorenone scaffold have been identified as topoisomerase II-targeting agents. researchgate.net Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Their inhibition leads to DNA damage and cell death. While direct topoisomerase I inhibition by this compound itself is not extensively documented in the provided results, the broader class of fluorenone derivatives shows potential for targeting these crucial enzymes.

Antimicrobial and Antibiofilm Properties

In addition to their anticancer effects, derivatives of this compound have exhibited promising antimicrobial and antibiofilm activities.

New O-aryl-carbamoyl-oxymino-fluorene derivatives have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govmdpi.com The nature of the substituent on the aryl moiety was found to be crucial for the spectrum and intensity of the antimicrobial effect. For instance, electron-withdrawing groups like chlorine enhanced activity against S. aureus, while electron-donating methyl groups improved antifungal activity against C. albicans. mdpi.com

The combination of these fluorene (B118485) derivatives with iron oxide nanoparticles has been shown to significantly enhance their antimicrobial activity against planktonic microorganisms. nih.govmdpi.com Furthermore, these compounds have demonstrated the potential to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.govmdpi.com The mechanism of antimicrobial action may involve the inhibition of RNA synthesis, as suggested by studies on structurally related 9-acridinones. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have also been investigated for their potential to modulate the immune system and exert anti-inflammatory effects.

Certain 9-fluorenon-4-carboxamides, synthesized as analogs of the antiviral drug tilorone, have demonstrated the ability to induce the production of cytokines such as interferon-α (IFN-α), interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α) in peripheral blood mononuclear cells. semanticscholar.org These cytokines play a critical role in the antiviral immune response. semanticscholar.org The proposed mechanism for this immunomodulatory activity involves the intercalation of the fluorenone structure into DNA, which in turn stimulates cytokine expression. semanticscholar.org

Furthermore, the compound 3-[(9-oxo-9H-fluorene-1-carbonyl)-amino]-benzoic acid, a derivative of this compound, has been identified as an inhibitor of the edema factor (EF) toxin produced by Bacillus anthracis. mdpi.comnku.edu By inhibiting EF, this compound can reduce the toxin-induced increase in cyclic AMP, thereby mitigating the pathogenic effects. This suggests a potential role for these compounds in combating bacterial toxins and associated inflammation.

Receptor Binding and Target Identification

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. For this compound derivatives, research has pointed towards several potential targets.

As mentioned earlier, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide and its analogs were identified as apoptosis inducers through a caspase-based high-throughput screening assay, indicating that components of the caspase pathway are key targets. nih.gov The potent azido (B1232118) analog of a 7-substituted derivative was suggested as a tool for target identification, potentially through photoaffinity labeling. nih.govsigmaaldrich.com

While specific receptor binding studies for this compound itself are not detailed in the provided search results, the broader class of fluorene-containing compounds has been associated with various receptors. For example, hexafluronium (B1222030) bromide, which contains a fluorene core, is known to be a nicotinic acetylcholine (B1216132) receptor antagonist. nih.govmdpi.com The identification of 3-[(9-oxo-9H-fluorene-1-carbonyl)-amino]-benzoic acid as an inhibitor of the edema factor toxin from Bacillus anthracis also points to this toxin as a specific molecular target. mdpi.com

Antioxidant Activity

Some derivatives of the fluorenone scaffold have been shown to possess antioxidant properties. Hydrazone Schiff base ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid and their metal complexes have been evaluated for their antioxidant activity using the DPPH free radical-scavenging assay. nih.gov This activity suggests that these compounds can neutralize harmful free radicals, which are implicated in various disease processes, including cancer and inflammation.

While the primary focus of research on this compound has been on its anticancer and antimicrobial activities, its potential as an antioxidant adds another dimension to its pharmacological profile.

Applications in Advanced Materials and Sensors

Fluorescent Properties and Luminescent Material Development

The fluorene (B118485) moiety is a well-established building block for fluorescent materials due to its inherent luminescence. The 9-oxo-9H-fluorene-1-carboxamide structure can be incorporated into larger molecular frameworks to serve as a fluorescent tag. For instance, the fluorene group has been integrated into metal complexes using β-diketonato ligands, which allows for the creation of fluorescent metal-organic frameworks (MOFs). These materials exhibit promising applications in areas such as chemical sensing and bio-imaging.

Fluorene-based compounds are of significant interest in the development of organic materials like polymers and dyes, owing to their fluorescent properties and potential for use in optoelectronic devices. mdpi.comontosight.ai The modification of the fluorene core allows for the creation of novel fluorescent materials with specific applications. For example, derivatives of 9-oxo-9H-fluorene-1-carboxylic acid, the precursor to the carboxamide, have been utilized in the synthesis of fluorescent dyes. alfa-chemical.com

Research has also explored the development of fluorescent probes based on the fluorenone structure for the detection of various analytes. One such study reported a fluorenone-based fluorescent receptor designed to sense pyrophosphate and alanine, displaying distinct fluorescence enhancement upon binding. researchgate.net While not directly involving the 1-carboxamide (B11826670) derivative, this highlights the potential of the core structure in luminescent sensing applications.

A series of fluorescent coordination polymers have been synthesized using a derivative of 9,9-diethyl-9H-fluorene dicarboxylic acid, demonstrating how systematic structural adjustments can influence ion selectivity and sensing performance. acs.org These polymers exhibited solid-state photoluminescence, with emission peaks varying depending on the specific ligands used. acs.org

| Compound/Material | Application | Key Finding |

| Fluorene-containing β-diketones | Fluorescent tags in metal complexes | Enables the incorporation of a fluorescent marker into various metal complexes. researchgate.net |

| Fluorenone-based fluorescent receptor | Sensor for pyrophosphate and alanine | Showed selective and sensitive recognition with a distinct fluorescence enhancement. researchgate.net |

| Zn(II)-fluorene dicarboxylic acid coordination polymers | Fluorescent probes for ion detection | Structural evolution of the polymers influenced their selectivity and sensitivity towards different metal ions. acs.org |

Organic Semiconductor Applications

While direct research on this compound as an organic semiconductor is limited, its precursor, 9-Oxo-9H-fluorene-4-carboxylic acid, and other derivatives are recognized for their potential in this field. alfa-chemical.com Fluorene-based compounds, in general, are of interest for developing organic materials for optoelectronic devices. mdpi.comontosight.ai

The primary application of these fluorene derivatives in organic semiconductors is as monomers for the synthesis of conjugated polymers. These polymers, which feature alternating single and double bonds in their backbones, possess intriguing electrical and optical properties that make them suitable for use in:

Organic Light-Emitting Diodes (OLEDs) ontosight.ai

Organic Solar Cells

Field-Effect Transistors (FETs)

The rigid and functionalizable structure of 9-oxo-9H-fluorene derivatives allows for their incorporation into the design of organic frameworks, which can also exhibit semiconducting properties. The ability to modify the fluorene core is crucial for developing new materials for organic electronics.

Surface Modification and Polymer Functionalization

Derivatives of 9-oxo-9H-fluorene have been investigated as agents for the surface modification of polymers. One approach involves the synthesis of a diazirine-functionalized fluorenone derivative, specifically 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl-9-oxo-9H-fluorene-2-carboxylate, to modify nylon 6,6. researchgate.net

The process utilizes the photochemical activation of the diazirine group to generate highly reactive carbenes. These carbenes can then insert into or add to various chemical bonds on the polymer surface, effectively grafting the fluorenone chromophore onto the polymer backbone. researchgate.net This method allows for the functionalization of a wide variety of polymeric substrates. researchgate.net

The incorporation of the fluorenone chromophore onto the nylon surface was studied using UV-visible spectroscopic analysis to determine the loading levels and efficiency of the coating process. researchgate.net This type of surface modification can be used to alter the macroscopic properties of materials, such as their wetting behavior. researchgate.net

| Modifying Agent | Substrate | Method | Outcome |

| 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl-9-oxo-9H-fluorene-2-carboxylate | Nylon 6,6 | Photochemical activation of diazirine to form reactive carbenes | Covalent attachment of the fluorenone chromophore to the polymer surface. researchgate.net |

Integration into Nanoparticles for Functional Materials (e.g., Iron Oxide Nanoparticles)

The integration of fluorene derivatives with nanoparticles, such as iron oxide nanoparticles (IONPs), has been explored to create functional materials with enhanced properties. mdpi.comresearchgate.net In one study, new O-aryl-carbamoyl-oxymino-fluorene derivatives were combined with magnetite nanoparticles. researchgate.net This combination was found to significantly improve the antimicrobial activity of the compounds against various bacterial and fungal strains. researchgate.net

The functionalization of IONPs with organic molecules is a common strategy to improve their stability, biocompatibility, and dispersibility, making them suitable for a range of applications, including in nanomedicine. semanticscholar.org While the direct integration of this compound with nanoparticles is not extensively documented, the research on related fluorene derivatives suggests a promising avenue for the development of novel functional nanomaterials. mdpi.comresearchgate.net

Environmental Fate and Biotransformation

Biodegradation Pathways of Fluorene (B118485) Derivatives

Fluorene, a polycyclic aromatic hydrocarbon (PAH), is a known environmental pollutant originating from sources such as fossil fuel combustion and industrial waste. ethz.ch Its derivatives, including 9-Oxo-9H-fluorene-1-carboxamide, are of environmental concern due to their potential toxicity and persistence. nih.gov The biodegradation of fluorene has been extensively studied in various microorganisms, revealing several metabolic pathways.

Microbial degradation of fluorene typically initiates with an oxidation reaction. nih.govajol.info There are three primary initial points of enzymatic attack on the fluorene molecule:

Dioxygenation at the C1,2 and C3,4 positions: This is a common pathway in many bacteria, leading to the formation of corresponding cis-dihydrodiols. ethz.ch These intermediates undergo further enzymatic reactions, including dehydrogenation and meta-cleavage of the aromatic ring. nih.gov This pathway ultimately breaks down the fluorene structure into smaller, more readily metabolizable compounds. nih.gov

Monooxygenation at the C9 position: This pathway begins with the oxidation of the methylene (B1212753) bridge (C9) of fluorene to form 9-fluorenol, which is subsequently dehydrogenated to 9-fluorenone (B1672902). ethz.chnih.gov This ketone intermediate can then be subject to further degradation.

The specific pathway utilized depends on the microbial species and the enzymatic machinery they possess. researchgate.net For instance, some bacteria, like Pseudomonas sp. strain SMT-1, are known to degrade fluorene via the C9 monooxygenation pathway, leading to the formation of phthalate. nih.gov In contrast, other bacteria, such as Arthrobacter sp. strain F101, can utilize multiple pathways, including dioxygenation at the C1,2 and C3,4 positions. nih.gov

It is hypothesized that the biodegradation of this compound would likely involve an initial hydrolysis of the carboxamide group to yield 9-oxo-9H-fluorene-1-carboxylic acid. This carboxylic acid derivative would then enter the established degradation pathways for fluorene-related compounds.

Identification of Biodegradation Metabolites (e.g., 9-oxo-9H-fluorene-1-carboxylic acid as an intermediate)

Research on the biodegradation of the structurally related PAH, fluoranthene (B47539), provides direct evidence for the formation of 9-oxo-9H-fluorene-1-carboxylic acid as a key metabolic intermediate. mdpi.comresearchgate.net Studies utilizing fungi such as Trichoderma lixii and Talaromyces pinophilus have demonstrated that the degradation of fluoranthene proceeds through the formation of 9-oxo-9H-fluorene-1-carboxylic acid. mdpi.comresearchgate.net

In the proposed metabolic pathway for fluoranthene degradation by these fungi, the initial step involves the oxygenation and cleavage of one of the aromatic rings of fluoranthene, leading to the formation of 9-oxo-9H-fluorene-1-carboxylic acid. mdpi.com This intermediate is then further metabolized, often through decarboxylation, to yield 9-fluorenone. researchgate.net The presence of 9-fluorenone as a subsequent metabolite has been confirmed in these studies. mdpi.comresearchgate.net

Future Research Perspectives and Challenges

Development of Novel Synthetic Methodologies

The synthesis of 9-Oxo-9H-fluorene-1-carboxamide and its derivatives is foundational to its exploration. While classical methods, often starting from 9-fluorenone-1-carboxylic acid, are established, future research will necessitate the development of more efficient, versatile, and environmentally benign synthetic strategies.

Future efforts are expected to focus on:

Greener Synthetic Routes: A significant challenge is the environmental impact of current synthetic protocols. Future methodologies will likely move towards "green" chemistry principles, such as utilizing less hazardous solvents and reagents. For instance, developing one-pot synthesis protocols that minimize intermediate isolation steps would improve efficiency and reduce waste. researchgate.net

Advanced Catalytic Systems: The use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki reaction, has been instrumental in creating substituted fluorene (B118485) and fluorenone derivatives. researchgate.net Future research could explore the use of more sustainable and cost-effective catalysts, such as those based on nickel or copper, for C-H activation and functionalization directly on the fluorenone core. This would allow for the late-stage modification of complex molecules, providing rapid access to diverse compound libraries.

Flow Chemistry: The adoption of continuous flow chemistry presents an opportunity to improve the synthesis of fluorenone carboxamides. Flow reactors can offer enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety for hazardous reactions, and easier scalability.

Combinatorial Synthesis: To accelerate the discovery of new lead compounds, high-throughput combinatorial synthesis strategies will be crucial. Developing robust solid-phase or solution-phase combinatorial methods will enable the rapid generation of large libraries of this compound derivatives with diverse substitutions on both the fluorenone scaffold and the amide moiety.

A review of synthetic approaches highlights various classical and novel methods for preparing the core fluorenone structure, which is the precursor to the target carboxamide. researchgate.net Challenges often lie in achieving regioselectivity, especially when synthesizing highly substituted derivatives. cdnsciencepub.com

Exploration of New Biological Targets and Mechanisms

Initial research has prominently identified N-aryl-9-oxo-9H-fluorene-1-carboxamides as potent inducers of apoptosis in cancer cells, making them promising candidates for anticancer drug development. sigmaaldrich.comnih.gov However, the full biological potential of this scaffold remains largely untapped.

Future research should be directed towards:

Identifying Novel Cancer Targets: While apoptosis induction via caspase activation is a known mechanism, the precise molecular targets often remain elusive. sigmaaldrich.comgoogleapis.com Future work should employ advanced chemical biology techniques, such as using derivatives with photo-affinity labels or clickable handles (e.g., an azido (B1232118) group), to identify the specific protein binding partners. nih.gov For example, some derivatives have shown activity in tubulin inhibition assays, suggesting a different mechanism of action that warrants further investigation. nih.gov

Antimicrobial and Antiviral Agents: The fluorenone core is present in compounds with known antimicrobial and antiviral properties. nih.gov Systematic screening of this compound libraries against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains, could uncover new classes of anti-infective agents. The potential to inhibit key microbial enzymes is a promising avenue for exploration. nih.gov

G-Quadruplex Ligands: The planar aromatic surface of the fluorenone ring makes it an ideal candidate for targeting non-canonical DNA structures like G-quadruplexes, which are implicated in cancer and other diseases. nih.gov Recent studies have shown that fluorenone carboxamide derivatives can act as selective "light-up" fluorescent probes for the c-myc promoter G-quadruplex, opening a new front for both therapeutic intervention and diagnostics. nih.gov

Enzyme Inhibition: Beyond cancer, derivatives of the closely related 9-oxo-9H-fluorene-4-carboxylic acid are known inhibitors of cytochrome P450 enzymes, which is relevant for drug metabolism studies. smolecule.com Exploring the inhibitory potential of the 1-carboxamide (B11826670) series against other enzyme classes, such as kinases or proteases, could reveal new therapeutic applications.

Metal-Based Therapeutics: The coordination of 9-Oxo-9H-fluorene-1-carboxylic acid with metal ions has been shown to produce complexes capable of DNA cleavage. researchgate.netnih.gov This suggests a future direction in designing metal-based drugs using 1-carboxamide derivatives as ligands, potentially leading to novel anticancer agents with unique mechanisms of action. researchgate.netresearchgate.net

A significant finding was the identification of N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as a potent inducer of apoptosis in various human cancer cell lines, including breast, colon, and liver cancer. sigmaaldrich.comnih.gov This has spurred further investigation into the structure-activity relationships of this class of compounds.

Design of Advanced Functional Materials

The inherent photophysical properties of the fluorenone scaffold—namely its rigidity, planarity, and large π-conjugated system—make it an attractive building block for advanced functional materials. researchgate.netresearchgate.net While much of the materials science research has focused on other fluorene isomers, the principles are directly applicable to this compound.

Future research perspectives in this area include:

Organic Light-Emitting Diodes (OLEDs): The fluorene core is a staple in materials for OLEDs. The electron-deficient nature of the fluorenone ring, combined with the potential for introducing electron-donating or -withdrawing groups via the carboxamide functionality, allows for the fine-tuning of emission colors and charge-transport properties. Future work will involve designing and synthesizing novel this compound derivatives as emitters or host materials in OLED devices.

Covalent Organic Frameworks (COFs): The rigid structure of the fluorenone core makes it an excellent candidate for incorporation into highly ordered, porous COFs. smolecule.com These materials have potential applications in gas storage, separation, and catalysis. smolecule.comresearchgate.net By using functionalized this compound derivatives as monomers, it may be possible to create COFs with tailored pore environments and active sites for specific catalytic reactions, such as photocatalytic hydrogen evolution. researchgate.net

Fluorescent Probes and Sensors: As demonstrated by their ability to selectively bind to G-quadruplexes, fluorenone carboxamides can be developed as highly sensitive and selective fluorescent probes. nih.gov Future design efforts could focus on creating sensors for metal ions, anions, or specific biomolecules by strategically modifying the carboxamide side chain to include specific recognition motifs.

Organic Electronics: The planarity of the fluorenone system can facilitate π–π stacking, which is crucial for charge transport in organic field-effect transistors (OFETs). However, uncontrolled aggregation can also be detrimental. A key challenge is to design molecules that promote favorable packing in the solid state. The carboxamide group offers a handle to control intermolecular interactions through hydrogen bonding, providing a strategy to influence molecular assembly and, consequently, electronic properties.

Addressing Challenges in Structure-Property Relationships

A deep understanding of the relationship between a molecule's structure and its resulting properties is paramount for rational design. For this compound, this involves correlating structural modifications with both biological activity and material properties.

Key challenges and future directions include:

Deciphering Biological Structure-Activity Relationships (SAR): Extensive SAR studies have been conducted on N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers. It has been shown that substitutions on the N-aryl ring and the fluorenone core can dramatically impact potency. nih.govnih.gov For instance, adding a pyrazole (B372694) group to the N-phenyl ring increased aqueous solubility while maintaining potent activity. nih.gov Conversely, most modifications to the 9-oxo-9H-fluorene ring itself were not well-tolerated, although substitution at the 7-position led to compounds with improved potency and a potential change in mechanism. nih.gov A major challenge is to develop predictive computational models that can accurately forecast the biological activity of new derivatives, thereby reducing the need for extensive empirical screening.

| Modification Site | Observation | Reference |

| N-Aryl Group | Substitution with groups like pyrazole can increase solubility and retain activity. | nih.gov |

| 9-Oxo-9H-fluorene Ring | Most modifications are poorly tolerated. | nih.gov |

| 7-Position of Fluorenone | Substitution can lead to improved potency and a change in mechanism. | nih.gov |

| 9-Position (Ketone) | Replacing the ketone with a simple fluorene or dibenzothiophene (B1670422) analog reduces activity. | nih.gov |

Elucidating Structure-Photophysical Property Relationships: For materials science applications, understanding how chemical structure dictates properties like absorption, emission, and charge mobility is critical. Key challenges include controlling aggregation-induced quenching and fine-tuning emission wavelengths. Future research will require a synergistic approach combining synthesis, advanced spectroscopic characterization, and theoretical calculations to build robust models that link molecular structure to the photophysical properties of both individual molecules and their bulk materials. tuwien.at

Improving Solubility and Bioavailability: A common challenge with planar aromatic compounds is poor solubility in aqueous media, which can hinder biological applications. While some successful modifications have been reported, such as the introduction of a pyrazole group, developing general strategies to enhance solubility without compromising the desired activity or material property remains a significant hurdle. nih.gov

By systematically addressing these challenges, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel therapeutics and next-generation functional materials.

Q & A

Q. What are the recommended synthetic routes for 9-Oxo-9H-fluorene-1-carboxamide and its derivatives?

- Methodological Answer : The compound can be synthesized via amide coupling between 9-fluorenone-1-carboxylic acid and aniline derivatives. For example, 9-oxo-N-phenyl-9H-fluorene-1-carboxamide was prepared with a 68% yield using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or DMF. Post-synthesis purification involves column chromatography and recrystallization. Structural confirmation is achieved via H/C NMR and LCMS (e.g., [M+1] 300.09 for the phenyl derivative) . Alternative routes include ester cleavage of methyl benzoate precursors under basic conditions (e.g., NaOH/MeOH), yielding carboxylic acid derivatives with >98% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H NMR (300–400 MHz in DMSO- or CDCl) to confirm proton environments, such as fluorene aromatic protons (δ 7.2–8.3 ppm) and carboxamide NH signals (δ 10.5–10.7 ppm) .

- Mass Spectrometry (LCMS/ESI-MS) : Verify molecular ions (e.g., [M+1] 343.08 for benzoic acid derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>95%) .

- Melting Point Analysis : Compare observed values (e.g., 196–198°C for 9-fluorenone-1-carboxylic acid) to literature data .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Toxicity Mitigation : Acute toxicity data (e.g., LD) are limited, but in vitro assays (e.g., MTT in HCT116/T47D cells) suggest sub-micromolar cytotoxicity . Avoid inhalation/ingestion; rinse skin/eyes with water for 15 minutes upon exposure .

- Waste Disposal : Follow EPA guidelines for halogenated organics. Incinerate in approved facilities .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Quantum Chemistry (GAMESS) : Perform ab initio calculations to map electron density and HOMO-LUMO gaps, which correlate with apoptosis-inducing activity. Optimize geometries at the RHF/ROHF level with 6-31G(d) basis sets .

- Molecular Docking (AutoDock Vina) : Dock derivatives into caspase-3/9 active sites (PDB: 3DEI) to predict binding affinities. Prioritize substituents (e.g., cyclohexylamino groups) that enhance hydrophobic interactions .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Variability : Test derivatives in panels of cancer cells (e.g., T47D breast vs. HCT116 colon) with standardized protocols (48-hr incubation, 10% FBS). For example, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide showed sub-µM IC in T47D but reduced potency in HCT116 .

- Assay Conditions : Control for apoptosis markers (e.g., caspase-3/7 activation via fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) to distinguish mechanism-specific effects .

Q. How can structure-activity relationship (SAR) studies improve solubility without compromising bioactivity?

- Methodological Answer :

- Polar Substituents : Introduce carboxylic acid groups (e.g., 3-(9-oxo-9H-fluorene-1-carboxamido)benzoic acid) to enhance aqueous solubility. Salt formation (e.g., sodium salts) increases bioavailability .

- Prodrug Strategies : Synthesize methyl esters (e.g., methyl 3-(9-oxo-9H-fluorene-1-carboxamido)benzoate) that hydrolyze in vivo to active acids .

- LogP Optimization : Use HPLC-derived logP values to balance hydrophobicity (target range: 2–4) for membrane permeability .

Q. What in vitro models are suitable for assessing off-target effects of this compound derivatives?

- Methodological Answer :

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify unintended inhibition (e.g., EGFR, VEGFR2).

- CYP450 Inhibition Assays : Use human liver microsomes to evaluate metabolic interference (e.g., CYP3A4/2D6) .

- hERG Channel Binding : Patch-clamp assays to rule out cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.